molecular formula C25H21NO4 B6544026 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide CAS No. 929452-37-9

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide

Cat. No. B6544026
CAS RN: 929452-37-9
M. Wt: 399.4 g/mol
InChI Key: ASCNPJOLWNFMNG-UHFFFAOYSA-N
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Description

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide, also known as NMBF, is an organic compound with a wide range of applications in scientific research. NMBF has been used in a variety of experiments due to its unique structure and properties.

Scientific Research Applications

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging of live cells and as a substrate for enzyme assays. N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide has also been used in the study of protein-protein interactions, as well as in the development of new drugs.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide is not yet fully understood. However, it is believed that the compound binds to a specific site on the target protein, which then triggers a conformational change in the protein. This conformational change then activates the enzyme, allowing it to catalyze a reaction or perform other functions.
Biochemical and Physiological Effects
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide has been shown to have a number of biochemical and physiological effects, including inhibition of protein-protein interactions, inhibition of cell proliferation, and inhibition of tumor growth. Additionally, N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide has been shown to be an effective inhibitor of several enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide has several advantages for laboratory experiments, including its low cost and easy availability. Additionally, N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide is a relatively non-toxic compound, making it safe for use in experiments involving live cells. However, N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide is not as stable as some other compounds, which can limit its use in some experiments.

Future Directions

The potential future applications of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide are numerous. For example, N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide could be used in the development of new drugs or as a tool to study protein-protein interactions. Additionally, N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide could be used to study the effects of environmental pollutants on cell physiology and biochemistry. Finally, N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide could be used in the development of novel fluorescent probes for imaging of live cells.

Synthesis Methods

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide can be synthesized via a number of methods, including a condensation reaction between 4-methoxybenzoyl chloride and 3-methyl-1-benzofuran-6-ylmethyl amine in the presence of a base, such as potassium carbonate. The reaction is typically carried out in an aqueous solution at a temperature of 80°C and a pressure of 1 atm. The product is then purified and isolated via a series of column chromatography and recrystallization steps.

properties

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-15-4-6-18(7-5-15)25(28)26-19-10-13-21-16(2)24(30-22(21)14-19)23(27)17-8-11-20(29-3)12-9-17/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCNPJOLWNFMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide

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